![molecular formula C8H13NO3 B151146 [(2S,3S)-4-oxo-3-propan-2-ylazetidin-2-yl] acetate CAS No. 127127-61-1](/img/structure/B151146.png)
[(2S,3S)-4-oxo-3-propan-2-ylazetidin-2-yl] acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(2S,3S)-4-oxo-3-propan-2-ylazetidin-2-yl] acetate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as AZD-7594, and it belongs to the class of azetidine-2-carboxylic acid derivatives. It has been studied extensively for its therapeutic potential in the treatment of various diseases.
Mecanismo De Acción
The mechanism of action of [(2S,3S)-4-oxo-3-propan-2-ylazetidin-2-yl] acetate is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins that are involved in the development and progression of various diseases. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in the production of prostaglandins. Prostaglandins are known to play a role in the development of inflammation and pain. By inhibiting the activity of COX-2, [(2S,3S)-4-oxo-3-propan-2-ylazetidin-2-yl] acetate may help to reduce inflammation and pain.
Efectos Bioquímicos Y Fisiológicos
[(2S,3S)-4-oxo-3-propan-2-ylazetidin-2-yl] acetate has been shown to have several biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells by inducing apoptosis (programmed cell death). It has also been shown to reduce the production of pro-inflammatory cytokines, which are molecules that are involved in the development of inflammation and pain. Additionally, it has been found to have antioxidant properties, which may help to protect cells from damage caused by oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
[(2S,3S)-4-oxo-3-propan-2-ylazetidin-2-yl] acetate has several advantages for lab experiments. It is a stable compound that can be synthesized in large quantities with high purity. It has been extensively studied for its potential therapeutic applications, and its mechanism of action is well understood. However, there are also some limitations to its use in lab experiments. It is a relatively new compound, and more research is needed to fully understand its potential applications. Additionally, its effects may vary depending on the type of cell or tissue being studied.
Direcciones Futuras
There are several future directions for research on [(2S,3S)-4-oxo-3-propan-2-ylazetidin-2-yl] acetate. One area of research is the development of new therapeutic applications for this compound. It has shown promising results in the treatment of cancer and neurodegenerative disorders, and more research is needed to fully understand its potential in these areas. Another area of research is the development of new synthesis methods for this compound. This could help to improve the efficiency and scalability of its production. Additionally, more research is needed to fully understand its mechanism of action and its effects on different cell types and tissues.
Métodos De Síntesis
The synthesis of [(2S,3S)-4-oxo-3-propan-2-ylazetidin-2-yl] acetate involves the reaction of 2,3-epoxypropanol with azetidine-2-carboxylic acid in the presence of a suitable catalyst. The reaction proceeds at room temperature and yields the desired product in good yield and purity. This method has been optimized for large-scale production and has been used in various research studies.
Aplicaciones Científicas De Investigación
[(2S,3S)-4-oxo-3-propan-2-ylazetidin-2-yl] acetate has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, analgesic, and anticonvulsant activities. It has also shown promising results in the treatment of various types of cancer, including breast cancer, lung cancer, and pancreatic cancer. It has been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Propiedades
Número CAS |
127127-61-1 |
|---|---|
Nombre del producto |
[(2S,3S)-4-oxo-3-propan-2-ylazetidin-2-yl] acetate |
Fórmula molecular |
C8H13NO3 |
Peso molecular |
171.19 g/mol |
Nombre IUPAC |
[(2S,3S)-4-oxo-3-propan-2-ylazetidin-2-yl] acetate |
InChI |
InChI=1S/C8H13NO3/c1-4(2)6-7(11)9-8(6)12-5(3)10/h4,6,8H,1-3H3,(H,9,11)/t6-,8+/m1/s1 |
Clave InChI |
HPSUIEBVDOKXPY-SVRRBLITSA-N |
SMILES isomérico |
CC(C)[C@H]1[C@@H](NC1=O)OC(=O)C |
SMILES |
CC(C)C1C(NC1=O)OC(=O)C |
SMILES canónico |
CC(C)C1C(NC1=O)OC(=O)C |
Sinónimos |
2-Azetidinone,4-(acetyloxy)-3-(1-methylethyl)-,(3S-trans)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



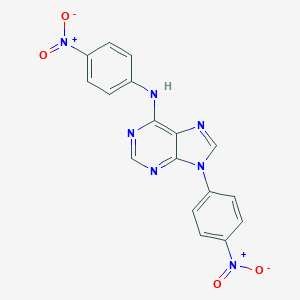
![5-{3,4-Difluoro-2-[(2-fluoro-4-iodophenyl)amino]phenyl}-N-(2-morpholin-4-ylethyl)-1,3,4-oxadiazol-2-amine](/img/structure/B151069.png)
![4'-(Methylsulfonyl)-[1,1'-biphenyl]-2-amine hydrochloride](/img/structure/B151074.png)


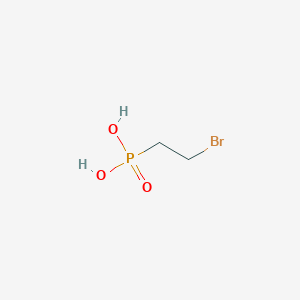
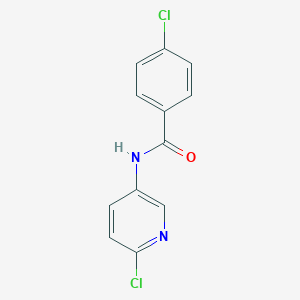
![Imidazo[1,2-a]pyridin-6-ylmethanamine](/img/structure/B151088.png)

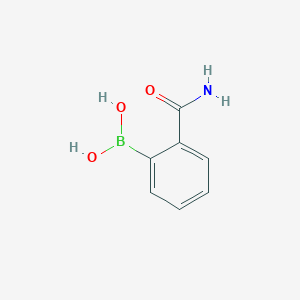
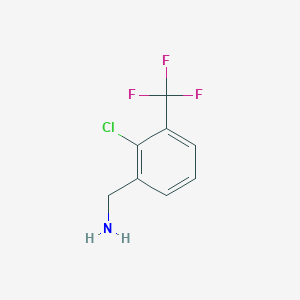
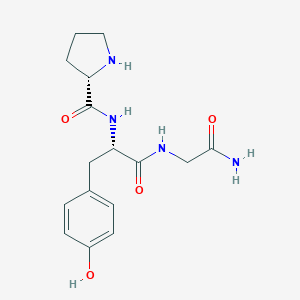
![5-amino-3-[(3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2H-pyrazolo[3,4-e][1,3]oxazin-7-one](/img/structure/B151099.png)
![10,11-Dichloro-10,11-dihydro-5H-dibenz[b,f]azepine-5-carboxamide](/img/structure/B151102.png)